N-butylpiperidine-4-carboxamide hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows the standard nomenclature conventions where the piperidine ring serves as the parent structure, with the carboxamide group positioned at the 4-carbon of the ring and the butyl substituent attached to the nitrogen of the amide group. The hydrochloride designation indicates the formation of a salt through protonation with hydrochloric acid.
From a structural classification perspective, this compound belongs to the heterocyclic amine family, specifically categorized as a piperidine derivative. The compound features a six-membered saturated ring containing one nitrogen atom, which constitutes the fundamental piperidine scaffold. The presence of the carboxamide functional group at the 4-position creates an amide linkage, classifying this compound as both a heterocyclic amine and an amide derivative.
The molecular architecture consists of a piperidine ring system with a carboxamide substituent extending from the 4-carbon position. The amide nitrogen is further substituted with a linear butyl chain, creating the complete N-butyl-4-piperidinecarboxamide structure. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in the formation of an ionic compound that enhances water solubility and stability compared to the free base form.
Synonyms and Registry Identifiers
Properties
IUPAC Name |
N-butylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-3-6-12-10(13)9-4-7-11-8-5-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZISQOEYRPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-94-5 | |
| Record name | 4-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-butylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a butyl substituent and a carboxamide functional group. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of approximately 203.68 g/mol. The presence of the piperidine structure is common in many biologically active compounds, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies suggest that it may modulate the activity of neurotransmitter systems involved in pain perception and cognitive functions. Specifically, it has been shown to:
- Inhibit Dopamine Reuptake : Analogous compounds have demonstrated properties as dopamine reuptake inhibitors, which can enhance dopaminergic signaling in the brain .
- Modulate Neurotransmitter Release : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects.
- Anticonvulsant Activity : Research indicates that related piperidine derivatives exhibit anticonvulsant properties by antagonizing histamine H3 receptors, suggesting a potential application in seizure disorders .
Pharmacological Applications
- Analgesic Properties : this compound has been investigated for its analgesic effects in preclinical models. It may provide relief from pain through central mechanisms involving opioid receptors .
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating potential use as an antibacterial agent.
- Anticonvulsant Effects : In animal models, certain derivatives have shown efficacy in reducing seizure frequency, highlighting their potential as anticonvulsants .
Case Studies
- Dopamine Reuptake Inhibition : A study demonstrated that derivatives of piperidine-4-carboxamide significantly inhibited dopamine reuptake in vitro, leading to increased dopamine levels in synaptic clefts, which could be beneficial for treating conditions like depression and ADHD .
- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific tests.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of N-butylpiperidine derivatives:
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical differences between N-butylpiperidine-4-carboxamide hydrochloride and related compounds:
Key Observations:
- Collision Cross-Section : The CCS value of 179.7 Ų for the target compound distinguishes it from analogs lacking reported CCS data, aiding in analytical differentiation .
- Commercial Status : The discontinuation of this compound by suppliers like CymitQuimica suggests challenges in synthesis or demand compared to available analogs (e.g., N-(pyridin-4-ylmethyl) derivative) .
Analytical and Stability Considerations
While dissolution kinetics () and HPLC methods () are described for other hydrochlorides (e.g., famotidine, amitriptyline), these methods may be adaptable for analyzing this compound. For instance, RP-HPLC protocols validated for amitriptyline hydrochloride (Table 6, 8) could serve as templates for quantifying similar piperidine derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of N-butylpiperidine-4-carboxamide hydrochloride generally involves two main stages:
- Formation of the piperidine-4-carboxylic acid or its derivative (e.g., ester or hydrochloride salt)
- Amide coupling reaction with butylamine to form the N-butyl carboxamide
This approach leverages classical organic synthesis techniques such as salt formation, esterification, and amide bond formation using coupling agents or direct condensation.
Preparation of Piperidine-4-carboxylic Acid Hydrochloride Intermediate
A crucial intermediate is the piperidine-4-carboxylic acid hydrochloride, which can be prepared via controlled acid treatment of 4-piperidinecarboxylic acid under pressurized conditions to enhance solubility and reaction efficiency.
| Step | Reagents & Conditions | Details |
|---|---|---|
| S1 | 4-piperidinecarboxylic acid + concentrated HCl | Heated at 85-90 °C under 0.3-0.5 MPa pressure for 4 hours in an autoclave with nitrogen atmosphere |
| S2 | Cooling to room temperature, depressurizing, addition of solvent | Solvent options include acetone, tetrahydrofuran, acetonitrile, methanol, ethanol, tert-butanol, or DMSO (3x mass of acid) |
| S3 | Cooling to precipitate solids, filtration | Isolation of 4-piperidinecarboxylic acid hydrochloride as a solid |
This method offers advantages such as controllable reaction conditions, high yield, and good purity of the hydrochloride salt intermediate.
Esterification to Form Piperidine-4-carboxylic Acid tert-Butyl Ester Hydrochloride (Optional Step)
In some synthetic routes, the carboxylic acid is converted to a tert-butyl ester hydrochloride to improve subsequent coupling reactions or solubility.
| Step | Reagents & Conditions | Details |
|---|---|---|
| S1 | 4-piperidinecarboxylic acid hydrochloride + Boc2O (di-tert-butyl dicarbonate) + catalyst (4-dimethylaminopyridine or 4-pyrrolidinylpyridine) | Reaction at 50-60 °C under 0.2-0.4 MPa pressure in solvent mixtures (e.g., THF/water, acetone/water) |
| S2 | Reaction time: several hours until completion | Formation of 4-piperidinecarboxylic acid tert-butyl ester hydrochloride |
This esterification step is useful for protecting the carboxyl group and facilitating amide bond formation later.
Amide Coupling to Form this compound
The critical step is the formation of the amide bond between the piperidine-4-carboxylic acid derivative and butylamine.
- Direct condensation of piperidine-4-carboxylic acid hydrochloride with butylamine under coupling agent activation
- Use of coupling agents such as BOP-Cl, EDCI/HOBt, or DCC to activate the carboxyl group
- Solvent systems such as dichloromethane, DMF, or acetonitrile under inert atmosphere
| Parameter | Typical Range/Details |
|---|---|
| Coupling agent | BOP-Cl, EDCI/HOBt, or DCC |
| Base | Triethylamine or similar amine base (3 equiv.) |
| Solvent | Anhydrous dichloromethane or DMF |
| Temperature | Room temperature to 40 °C |
| Reaction time | Overnight (12-24 hours) |
| Workup | Extraction with organic solvents, drying over sodium sulfate, evaporation, purification by column chromatography or recrystallization |
This method yields N-butylpiperidine-4-carboxamide, which can be converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.
Purification and Characterization
Purification is typically achieved by:
- Column chromatography on silica gel using solvent mixtures such as ethyl acetate/hexane or dichloromethane/methanol
- Recrystallization from ethanol/water or other solvent mixtures
Characterization methods to confirm product identity and purity include:
- NMR spectroscopy (¹H NMR and ¹³C NMR) to verify chemical shifts of the piperidine ring, butyl chain, and amide carbonyl
- IR spectroscopy to detect characteristic amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹)
- Mass spectrometry to confirm molecular weight
- Melting point determination for solid samples
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
- Pressure and temperature control during hydrochloride salt formation significantly improve solubility and yield, as demonstrated by the pressurized autoclave method.
- Catalyst selection in esterification affects reaction efficiency; 4-dimethylaminopyridine is a preferred catalyst for tert-butyl ester formation.
- Amide coupling efficiency depends on the choice of coupling agent and base; BOP-Cl and triethylamine are commonly used for high yields and mild conditions.
- Solvent polarity and moisture control are critical during coupling to prevent side reactions and hydrolysis.
- Purification techniques such as silica gel chromatography using tailored solvent systems ensure removal of impurities and unreacted starting materials.
Q & A
Q. Q1. What are the optimal synthetic routes for N-butylpiperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
A1. The synthesis typically involves coupling piperidine-4-carboxamide with n-butylamine under acidic conditions. Key steps include:
- Reagent selection : Use n-butylamine and carbodiimide-based coupling agents (e.g., EDC/HCl) to facilitate amide bond formation .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reactivity, while HCl is added to protonate the amine, improving yield .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf = 0.3–0.5 in 10% MeOH/CH₂Cl₂) .
Q. Q2. Which analytical methods are most reliable for characterizing this compound in academic research?
A2. A multi-technique approach is recommended:
- NMR spectroscopy : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for n-butyl CH₂; δ 3.0–3.5 ppm for piperidine protons) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and confirm molecular ion [M+H]⁺ at m/z 245.2 .
- Elemental analysis : Validate chloride content (theoretical Cl⁻: 12.9%) .
Q. Q3. How should researchers handle stability and storage challenges for this compound?
A3. Stability varies with environmental factors:
- Storage : Store at –20°C in airtight, light-resistant containers. Avoid aqueous solutions >24 hours to prevent hydrolysis .
- Decomposition analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products (e.g., free piperidine) can be quantified via HPLC .
Advanced Research Questions
Q. Q4. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
A4. Prioritize target-specific assays:
- Enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ determination with donepezil as a positive control) .
- Cellular uptake : Use radiolabeled [³H]-compound in HEK293 cells. Normalize results to protein content (Bradford assay) and include vehicle controls (DMSO <0.1%) .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
A5. Focus on substituent modifications:
- Piperidine ring : Introduce methyl groups at C3/C5 to assess steric effects on receptor binding .
- Amide linkage : Replace the carboxamide with sulfonamide to evaluate metabolic stability (e.g., CYP3A4 incubation assay) .
- Computational modeling : Use Schrödinger’s Glide for docking studies against AChE (PDB: 4EY7) to predict binding affinities .
Q. Q6. How should researchers address contradictions in solubility and bioavailability data across studies?
A6. Standardize protocols to resolve discrepancies:
- Solubility testing : Use biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare with pure water/DMSO data .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies. Normalize results to reference compounds (e.g., propranolol for high permeability) .
Q. Q7. What strategies mitigate off-target effects in preclinical studies involving this compound?
A7. Implement selectivity screens:
- Kinase profiling : Test against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- GPCR screening : Use β-arrestin recruitment assays (e.g., DiscoverX PathHunter) for adrenergic/muscarinic receptors .
- Metabolomic profiling : LC-MS-based analysis of treated cell lysates to detect aberrant pathway activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
